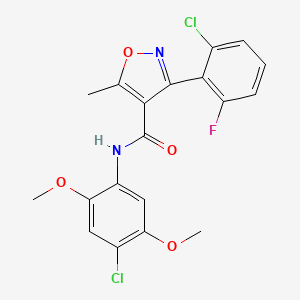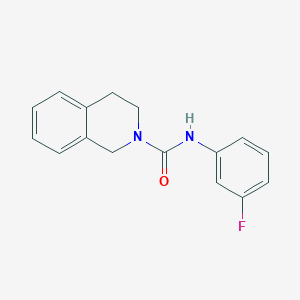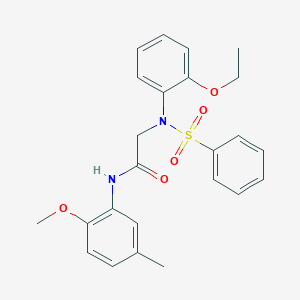
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CM-157, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CM-157 is a small molecule that has been synthesized using a complex chemical process. The compound has been found to exhibit unique biochemical and physiological effects that make it an important tool for scientific research.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that the compound acts by modulating the activity of various signaling pathways in the brain. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit several unique biochemical and physiological effects. The compound has been found to increase the levels of BDNF in the brain, which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, this compound has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that the compound exhibits unique biochemical and physiological effects that make it an important tool for scientific research. Additionally, this compound is a small molecule that can easily penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is that the compound is relatively new, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate the compound's potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, future research could focus on understanding the exact mechanism of action of this compound and identifying potential side effects of the compound. Finally, future research could focus on developing new derivatives of this compound that exhibit improved pharmacological properties.
Aplicaciones Científicas De Investigación
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has several potential applications in scientific research. The compound has been found to exhibit neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFNJHFOTDRUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463446.png)
![N-(4-fluorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463453.png)
![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3463454.png)
![methyl 4-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3463460.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463464.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463468.png)
![5-[(4-methoxyphenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463473.png)
![2-{5-[1-(dimethylamino)cyclopentyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B3463483.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-4-fluorobenzamide](/img/structure/B3463486.png)




![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3463524.png)